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molecular formula C7H10O2 B3187178 4-Methylcyclohexane-1,3-dione CAS No. 14203-46-4

4-Methylcyclohexane-1,3-dione

Cat. No. B3187178
M. Wt: 126.15 g/mol
InChI Key: BXDJIVKCVVTETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079246

Procedure details

To a stirred solution of lithium diisopropylamide mono (tetrahydrofuran) (100 ml, 150 mM, 1.5M solution) in dry tetrahydrofuran (100 ml) under an atmosphere of nitrogen and at -78° C. was added dropwise 3-ethoxy-2-cyclohexen-1-one (21.0 g, 150 mM) dissolved in tetrahydrofuran (70 ml) over a period of 15 min. After an additional 45 min, methyl iodide (21.29 g, 150 mM) dissolved in dry tetrahydrofuran (10 ml) was added dropwise over a period of 5 min. After a further 15 min the cooling bath was removed and the whole stirred at room temperature for 1 h. Water was then added and the enol ether intermediate recovered into ether, washed (brine), dried (Na2SO4) and evaporated to dryness. The oil thus obtained was dissolved in ethanol (100 ml) and 5N hydrochloric acid (228 ml) added. The whole was stirred at room temperature for 45 min. Water (800 ml) was added, the aqueous phase made basic to pH 8-9 (NaOH) and extracted with ethyl acetate. The aqueous phase was re-acidified (HCl) and the product extracted into ethyl acetate. The organic phase was washed with brine, dried (Na2SO4) and evaporated to give the title compound (D11) (17.6 g) (92%) as an oil. Product could be used directly in the preparation of intermediate D13 without further purification.
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
228 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
92%

Identifiers

REACTION_CXSMILES
O1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].C([O:16][C:17]1[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH:18]=1)C.CI.Cl.[OH-].[Na+]>O1CCCC1.C(O)C.O>[CH3:2][CH:22]1[CH2:21][CH2:20][C:19](=[O:23])[CH2:18][C:17]1=[O:16] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
21 g
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
21.29 g
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
228 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After a further 15 min the cooling bath was removed
Duration
15 min
ADDITION
Type
ADDITION
Details
Water was then added
CUSTOM
Type
CUSTOM
Details
the enol ether intermediate recovered into ether
WASH
Type
WASH
Details
washed (brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The oil thus obtained
STIRRING
Type
STIRRING
Details
The whole was stirred at room temperature for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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